Cyromazine

Beschreibung

Classification within Insecticides and Pest Management

Within the broader classification of insecticides, cyromazine is categorized as an insect growth regulator. mdpi.comherts.ac.uk IGRs represent a class of pesticides that disrupt the life cycle of insects by interfering with hormone regulation or chitin (B13524) synthesis, essential processes for molting and maturation. This compound is a triazine derivative, distinguishing it chemically within the IGR group. mdpi.comregulations.govherts.ac.uk

In pest management, this compound is primarily utilized to control Dipteran pests, such as house flies (Musca domestica), stable flies (Stomoxys calcitrans), and lesser house flies (Fannia canicularis). mdpi.comresearchgate.netoup.comfao.orgnih.gov It is effective against the larval stages developing in substrates like animal manure. mdpi.comoup.comfao.orgresearchgate.net Academic research has explored its efficacy against a range of pests beyond Diptera, including certain Coleoptera and Lepidoptera, although its primary use and most extensively studied applications are within the Diptera. academicjournals.org The use of IGRs like this compound is often considered valuable in integrated pest management (IPM) programs, potentially offering a way to manage resistance to conventional insecticides. oup.comnih.govacademicjournals.orgscielo.br

Historical Trajectory of this compound Research and Development

This compound was first reported in 1980. herts.ac.uk Its development stemmed from research into triazine compounds, a class that also includes herbicides. scielo.br Early research focused on its potent growth-inhibiting properties, particularly against house fly larvae. oup.com Studies in the 1980s investigated its effectiveness on different developmental stages, finding it more potent against early larval stages. oup.com

Research has also explored the mechanism of action, although the precise details remain under investigation. Early hypotheses suggested interference with chitin synthesis or metabolism. regulations.gov Studies on Musca domestica larvae exposed to this compound showed decreased tyrosinase activity in vivo, suggesting a potential effect on the biosynthesis of this enzyme, which is involved in cuticle hardening. oup.com More recent academic work has investigated the relationship between this compound's effects and the ecdysone (B1671078) signaling pathway, a key hormonal system regulating insect development and molting. researchgate.netfrontiersin.org Research on Drosophila melanogaster larvae indicated that this compound treatment could lead to earlier adult emergence and that exogenous application of 20-hydroxyecdysone (B1671079) (20E), an insect hormone, could reduce this compound's lethal effects and influence germ cell numbers, suggesting an interaction with the ecdysone pathway. researchgate.netfrontiersin.org

The development trajectory has also included studies on the potential for resistance development in target pest populations. While initially believed to be less prone to resistance, studies have shown that resistance can evolve, particularly under strong selection pressure, such as continuous use in animal feed. scielo.br Academic research continues to investigate resistance mechanisms and strategies to mitigate their development, including rotational use with other insecticide classes. oup.comnih.govscielo.br

Research findings have demonstrated varying levels of efficacy against different fly species and in different substrates. For example, studies have shown high reduction rates of stable flies emerging from treated hay feeding sites. researchgate.netoup.com

Below is a table summarizing some research findings on this compound's effects on larval development time in Musca domestica:

| This compound Concentration (μg/g larval medium) | Mean Larval Duration (days) | Reference |

| Control | 5.40 | mdpi.com |

| LC₅₀ (0.14) | 7.80 | mdpi.com |

This table illustrates that exposure to a lethal concentration (LC₅₀) of this compound can prolong the larval developmental period in Musca domestica. mdpi.com

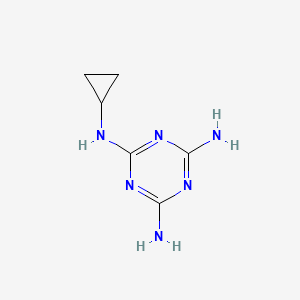

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N-cyclopropyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQDKIWDGQRHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023999 | |

| Record name | Cyromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB], Solid | |

| Record name | Cyromazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

All in g/kg, 20 °C: In methanol 22, isopropanol, 2.5, acetone, 1.7, n-octanol 1.2, dichloromethane 0.25, toluene, 0.015, hexane 0.0002, In water, 1.30X10+4 mg/L at 25 °C, pH 7.1, In water, 1.1% at 20 °C (pH 7.5); methanol 1.7%, 1.30E+04 mg/L @ 25 °C (exp) | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.35 g/cu cm (20 °C) | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.36X10-9 mm Hg at 25 °C | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystalline solid | |

CAS No. |

66215-27-8 | |

| Record name | Cyromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66215-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyromazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066215278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYROMAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopropyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA49Y29RA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224.9 °C, 219 - 222 °C | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of Action of Cyromazine

Interference with Insect Development and Metamorphosis

Cyromazine's most apparent effects are on the complex processes of insect growth and transformation. It does not kill adult insects but acts on the larval stages, preventing the emergence of the next generation. pomais.com This targeted action makes it a potent tool for managing pest populations. chemicalwarehouse.commobedco.com

Induction of Larval and Pupal Mortality

Exposure to this compound during the larval stages leads to significant mortality before the insect can reach the adult phase. pomais.com The compound is absorbed through the larval body or ingested, initiating a cascade of events that proves lethal. pomais.com Affected larvae are often unable to complete the molting process and die before pupation. pomais.com

Research on the cotton leafworm, Spodoptera littoralis, demonstrated that the highest tested concentration of this compound resulted in 100% larval mortality. arcjournals.org Lower concentrations also produced larval mortalities ranging from 10% to 40%. arcjournals.org In some cases, pupal mortality is also observed, though this can be less pronounced. arcjournals.org For instance, in Spodoptera littoralis, this compound only caused pupal mortality at higher concentration levels. arcjournals.org

Table 1: Effects of this compound on Spodoptera littoralis Mortality

| Concentration Level | Larval Mortality (%) | Pupal Mortality (%) | Adult Mortality (%) |

|---|---|---|---|

| High | 100.0 | 17.50 - 33.33 | 0 |

| Medium | 10.0 - 40.0 | 0 | 10.0 - 16.73 |

Disruption of Insect Molting Processes

A primary mechanism of this compound is its interference with the molting process, a critical step in insect development. mobedco.com This disruption is linked to its effects on the hormonal regulation of chitin (B13524) deposition, which is essential for the formation of a viable pupal cuticle. pomais.com While the precise mode of action has not been fully elucidated, it is clear that this compound affects the larval and pupal cuticles. wikipedia.org

Studies have shown that larvae exposed to this compound exhibit a range of cuticular lesions and abnormalities. researchgate.net This interference prevents the larvae from properly forming the puparium, leading to death. pomais.com The compound is thought to target the hormonal pathways responsible for the transition from maggot to adult fly. pomais.com

In the house fly, Musca domestica, exposure to this compound resulted in prolonged duration of both larval and pupal stages. nih.gov Histological examination of treated third-instar larvae revealed that muscles were vesiculated, irregular in shape, and abnormally dystrophic. oup.com Furthermore, the muscle attachment to the cuticle was disrupted due to damaged tonofibrillae. oup.com

Morphogenetic Aberrations in Adult Emergence

Insects that survive the larval and pupal stages after exposure to this compound may still fail to emerge as viable adults due to significant morphogenetic aberrations. oup.com These developmental abnormalities can manifest in various ways, preventing successful eclosion. oup.com

In Musca domestica, treating third-instar larvae with this compound induced a range of delayed morphogenetic defects. oup.com At higher concentrations (1 and 1.5 ppm), the most common effect was the formation of larviform puparia, which were misshapen and elongated. oup.com At a lower concentration of 0.5 ppm, the most prevalent issue was the failure of adults to properly eclose from the puparium. oup.com This ranged from no eclosion to partial emergence where the adult's legs remained attached to the pupal case. oup.com

Molecular and Cellular Mechanisms

The observable effects of this compound on insect development are rooted in its interactions with key molecular and cellular pathways that regulate growth and metamorphosis.

Modulation of the Ecdysone (B1671078) Signaling Pathway

A growing body of evidence suggests that this compound's mechanism of action is closely linked to the ecdysone signaling pathway. researchgate.netresearchgate.netnih.govfrontiersin.org Ecdysone is a crucial steroid hormone in insects that orchestrates molting and metamorphosis. nih.gov Bioinformatics analysis of Drosophila melanogaster under this compound stress revealed that the ecdysone signaling pathway was significantly influenced. researchgate.netfrontiersin.org

Studies have shown that this compound treatment can lead to a significant decrease in the expression of genes related to the ecdysone signaling pathway. nih.govnih.gov This disruption of hormonal signaling is believed to be a key factor in the developmental failures observed in treated insects.

The active form of ecdysone is 20-hydroxyecdysone (B1671079) (20E). nih.gov this compound appears to interfere with the homeostasis of this vital hormone. nih.govnih.gov Research in Drosophila melanogaster has shown that the exogenous application of 20E can significantly reduce the lethal effects of this compound, suggesting a direct interaction with this hormonal pathway. nih.govnih.gov

Furthermore, in Drosophila, the co-application of 20E with this compound not only decreased larval mortality but also led to the earlier emergence of adult flies. nih.gov In female adult ovaries of Drosophila treated with this compound, the titer of the ecdysone hormone was markedly reduced by 90%. nih.govnih.gov This significant drop in 20E levels directly correlates with observed decreases in the number of germline stem cells and cystoblasts, ultimately affecting reproduction. nih.govnih.gov These findings strongly support the hypothesis that this compound exerts its insect growth regulatory effects by disrupting the ecdysone signaling pathway and interfering with 20E homeostasis. nih.govnih.gov

Effects on Chitin Synthesis and Cuticular Protein Incorporation

Initial hypotheses about this compound's mode of action centered on the disruption of cuticle formation, a critical process in insect growth and development. However, research has indicated that this compound does not directly inhibit the biochemical pathways responsible for the synthesis of chitin or the production of cuticular proteins. researchgate.netresearchgate.net Studies have shown that it does not affect the electrophoretic pattern of cuticular proteins or the available pools of tyrosine, a key precursor for sclerotization. researchgate.net This suggests that the visible cuticular abnormalities in affected larvae are not due to a lack of essential building blocks but rather a disruption in their proper organization and integration into the cuticle.

Alterations in Integument Mechanical Properties

A significant effect of this compound is its impact on the mechanical properties of the larval integument. In the Australian sheep blowfly, Lucilia cuprina, treatment with this compound leads to a biphasic response in the cuticle's stiffness. Initially, within 6 to 10 hours of exposure, the cuticle of third-instar larvae becomes approximately 20-30% stiffer than that of untreated larvae. cambridge.org However, this period of increased rigidity is temporary. Following this initial phase, the cuticle stiffness decreases to levels well below that of the controls. cambridge.org A similar, though shorter, period of elevated cuticle stiffness is also observed in second-instar larvae after 3 to 5 hours of treatment. cambridge.org This alteration in the physical properties of the integument is believed to contribute to the characteristic symptoms of this compound poisoning, such as reduced growth, swelling, and the formation of lesions, as the cuticle can no longer properly support the larva's structure and internal pressure. cambridge.org In the tobacco hornworm, Manduca sexta, this compound treatment also results in a more rigid body wall cuticle with reduced extensibility, which can lead to the rupture of the cuticle due to internal pressure buildup. researchgate.net

| Species | Larval Instar | Treatment Duration | Effect on Cuticle Stiffness |

|---|---|---|---|

| Lucilia cuprina | Third | 6-10 hours | ~20-30% increase |

| Lucilia cuprina | Third | >10 hours | Decrease below control levels |

| Lucilia cuprina | Second | 3-5 hours | Slight increase |

| Manduca sexta | Not specified | Not specified | Increased rigidity, weaker extensibility |

Impact on Germline Stem Cells (GSCs) and Cystoblasts (CBs)

This compound has been shown to significantly affect the reproductive system of insects, specifically by impacting germline stem cells (GSCs) and their immediate progeny, cystoblasts (CBs). In Drosophila melanogaster, continuous exposure to this compound leads to a notable reduction in the number of both GSCs and CBs in the adult ovary. frontiersin.org This effect is believed to be mediated through interference with the ecdysone signaling pathway, a critical hormonal cascade that regulates many aspects of insect development and reproduction. frontiersin.org Research has demonstrated that this compound treatment leads to a significant decrease in the expression of genes related to ecdysone signaling. frontiersin.org Furthermore, the detrimental effects of this compound on germ cells can be partially rescued by the exogenous application of 20-hydroxyecdysone (20E), the active form of the molting hormone, which further supports the hypothesis that this compound's mechanism of action involves the disruption of this hormonal pathway. frontiersin.org

| Species | Cell Type | Effect of this compound | Proposed Mechanism |

|---|---|---|---|

| Drosophila melanogaster | Germline Stem Cells (GSCs) | Significant decrease in number | Interference with ecdysone signaling pathway |

| Drosophila melanogaster | Cystoblasts (CBs) | Significant decrease in number | Interference with ecdysone signaling pathway |

Developmental Stage-Dependent Efficacy and Susceptibility

The efficacy of this compound as an insect growth regulator is highly dependent on the developmental stage of the target insect. Generally, it is most effective against the early larval instars. nih.gov Studies on the house fly, Musca domestica, have shown that the compound is significantly more effective on earlier stages of larval development than on later stages. For instance, the LC50 value (the concentration required to kill 50% of the population) for third-instar M. domestica larvae has been determined to be 0.14 µg/g of larval medium. nih.gov In the Colorado potato beetle, Leptinotarsa decemlineata, the LC50 for second instars was found to be 69.6 mg ai/L. nih.gov This increased susceptibility in younger larvae is likely due to their higher metabolic rate and more frequent molting, which provides more opportunities for this compound to disrupt the developmental process.

The susceptibility to this compound decreases as the larvae mature. In Spodoptera littoralis, treatment of penultimate (5th) instar larvae resulted in an LC50 of 74.44 ppm, while for the last (6th) instar larvae, the LC50 was 82.91 ppm. researchgate.net This demonstrates a reduced susceptibility in the later larval stage. While this compound's primary targets are larvae, it can also affect pupal and, indirectly, adult stages. For example, pupae that develop from treated larvae often exhibit morphological abnormalities, and there can be a complete blockage of adult emergence at higher concentrations. arcjournals.org

| Species | Developmental Stage | LC50 Value |

|---|---|---|

| Musca domestica | Third Instar Larvae | 0.14 µg/g of larval medium |

| Leptinotarsa decemlineata | Second Instar Larvae | 69.6 mg ai/L |

| Spodoptera littoralis | Penultimate (5th) Instar Larvae | 74.44 ppm |

| Spodoptera littoralis | Last (6th) Instar Larvae | 82.91 ppm |

Biological Efficacy and Entomological Research

Efficacy against Key Dipteran Pest Species

Cyromazine exhibits a high degree of selectivity and efficacy against various species within the order Diptera. Research has extensively documented its impact on larval development, leading to significant population reduction by preventing the emergence of adult flies.

Musca domestica (House Fly)

The house fly, Musca domestica, is a primary target for this compound-based control strategies, particularly in livestock and poultry facilities where manure provides an ideal breeding ground. This compound is highly effective as a larvicide, either when applied directly to manure or used as a feed-through additive for poultry. oup.comresearchgate.net Research has shown that it effectively inhibits the development of house fly larvae, preventing them from maturing into adults. researchgate.netarcjournals.org

Studies indicate that this compound's effect is most potent during the early larval stages. researchgate.net It disrupts the normal molting process, leading to the death of the larvae before they can pupate. mdpi.com One study identified the lethal concentration required to cause 50% mortality (LC50) in third-instar larvae to be 0.14 µg/g of larval medium. researchgate.net The compound's stability in manure contributes to its prolonged residual activity, offering control for extended periods. oup.comresearchgate.net However, the development of resistance has been observed in some house fly populations subjected to continuous selection pressure, highlighting the importance of resistance management strategies. oup.comoup.commobedco.com A field strain in Pakistan, for instance, showed an 8.78-fold resistance ratio, which rapidly increased to 211-fold after seven generations of laboratory selection. mobedco.com

Table 1: Efficacy of this compound against Musca domestica Larvae

| Research Finding | Effective Concentration / Result | Reference |

| LC50 for 3rd Instar Larvae | 0.14 µg/g in larval medium | researchgate.net |

| Resistance Development | 8.78-fold initial resistance in a field strain, increasing to 211-fold under selection pressure | mobedco.com |

| Cross-Resistance | No cross-resistance observed with diflubenzuron (B1670561), pyriproxyfen, or methoxyfenozide (B170004) | mobedco.com |

| Mode of Action | Interferes with molting and pupation | researchgate.netarcjournals.org |

Stomoxys calcitrans (Stable Fly)

The stable fly, Stomoxys calcitrans, is a significant pest of livestock, and its larvae develop in decaying organic matter such as hay mixed with manure and urine. Research has demonstrated that this compound is highly effective in controlling immature stable flies in these breeding sites. A single application of granular this compound to winter hay feeding sites resulted in a 97% reduction in the emergence of adult stable flies over a 12-week period. wikipedia.orgnih.govproquest.com

The efficacy of this compound is targeted at the larval stages, disrupting their development and preventing the emergence of adult flies. mdpi.com Studies in Germany on various dairy farms confirmed 100% efficacy of this compound as a larvicide, completely inhibiting the molting process of stable fly larvae. mdpi.com This high level of control in larval habitats is crucial for managing stable fly populations and reducing their economic impact on cattle industries. wikipedia.orgnih.govproquest.com

Table 2: Efficacy of this compound against Stomoxys calcitrans

| Research Finding | Efficacy | Duration of Control | Reference |

| Reduction in Adult Emergence | 97% | 12 weeks | wikipedia.orgnih.govproquest.com |

| Larvicidal Efficacy | 100% inhibition of molting | Not specified | mdpi.com |

Lucilia cuprina (Australian Sheep Blowfly)

Lucilia cuprina, the Australian sheep blowfly, is a major cause of myiasis (flystrike) in sheep. This compound is a key tool in preventing this condition. It acts as a potent inhibitor of L. cuprina larval development. researchgate.net When administered to adult flies, this compound can also inhibit egg production and subsequent larval development in a dose-dependent manner. researchgate.net A concentration of just 0.5 ppm in the larval rearing medium is sufficient to completely prevent the emergence of adult flies. researchgate.net

Field and laboratory studies have confirmed its effectiveness. For instance, a 6% this compound formulation provided protection against flystrike for a minimum of 10 to 13 weeks. pomais.com While highly effective, resistance has been detected in some Australian field populations of L. cuprina. One study identified a population with a 3-fold higher resistance to this compound compared to a susceptible strain, which also showed low-level cross-resistance to dicyclanil (B1670485). herts.ac.uk

Table 3: Efficacy of this compound against Lucilia cuprina

Mosquito Vectors (Aedes aegypti, Culex quinquefasciatus)

This compound has demonstrated significant biological activity as a larvicide against key mosquito vectors. In laboratory studies, treating fourth-instar larvae of Aedes aegypti and Culex quinquefasciatus with this compound resulted in high rates of emergence inhibition. For Ae. aegypti, concentrations of 1.0 ppm and 1.5 ppm led to 99% and 97% inhibition of adult emergence, respectively. nih.gov For Cx. quinquefasciatus, a 1.0 ppm concentration caused 99% inhibition, while 1.5 ppm resulted in complete inhibition of emergence. nih.gov

The primary effect of this compound on these mosquito species is observed during the pupal stage, where it induces morphogenetic abnormalities and mortality. nih.govcambridge.org Research indicates that this compound's toxicity is not significantly affected by common insecticide resistance mechanisms like Kdr mutation and Ace.1(R), suggesting it could be a valuable tool for managing insecticide-resistant mosquito populations. pomais.com

Table 4: Efficacy of this compound against Mosquito Larvae

| Species | Concentration (ppm) | Inhibition of Adult Emergence (%) | Reference |

| Aedes aegypti | 1.0 | 99% | nih.gov |

| Aedes aegypti | 1.5 | 97% | nih.gov |

| Culex quinquefasciatus | 1.0 | 99% | nih.gov |

| Culex quinquefasciatus | 1.5 | 100% | nih.gov |

Leafminer Species (Liriomyza spp.)

This compound is particularly effective against various leafminer species of the genus Liriomyza, which are significant pests in vegetable and ornamental crops. nih.gov It acts as a systemic insect growth regulator, being absorbed by the plant and affecting the larvae feeding within the leaf tissue. nih.gov

Research on Liriomyza sativae determined the LC50 values of this compound to be 34.8 ppm for first instar larvae and 38.4 ppm for last instar larvae, demonstrating its effectiveness against the larval stages but not adults. uga.edu Similarly, studies on Liriomyza chinensis showed that this compound was effective on larvae but not on adults. msdvetmanual.com In field trials on celery, this compound significantly reduced larval leafminer populations for a longer duration compared to other tested insecticides. chemicalwarehouse.com

Table 5: Efficacy of this compound against Liriomyza spp. Larvae

| Species | Stage | LC50 (ppm) | Reference |

| Liriomyza sativae | First Instar | 34.8 | uga.edu |

| Liriomyza sativae | Last Instar | 38.4 | uga.edu |

Efficacy against Non-Dipteran Insect Pests

The insecticidal activity of this compound is highly specific to Dipteran larvae. nih.govuga.edu Research on its effects on insects from other orders generally indicates significantly lower efficacy or a complete lack of activity.

Studies on the cotton leafworm, Spodoptera littoralis (Lepidoptera), showed that this compound could induce mortality and disrupt development, but at much higher concentrations than those effective against flies. The LC50 for last instar S. littoralis larvae was 82.91 ppm. mdpi.com While the highest tested concentration (200.0 ppm) caused 100% larval mortality, lower concentrations had a much-reduced effect. mdpi.com

In the case of fleas (Siphonaptera), this compound has been registered as a larval suppressant. It is administered orally to the host animal, and fleas ingest it through a blood meal. The compound then disrupts the molting process in the flea larvae.

However, for many other non-Dipteran pests, this compound shows little to no effect. Its mode of action, which interferes with the molting process, appears to be highly selective. This selectivity is a key advantage, as it means this compound has minimal impact on beneficial insects, such as parasitic wasps, when used in integrated pest management (IPM) programs. wikipedia.orguga.edu This targeted action makes it a valuable tool for controlling specific fly pests without disrupting the broader ecosystem of non-target arthropods. oup.comnih.gov

Sublethal Effects on Insect Life History Traits

Sublethal exposure to this compound can induce significant alterations in the life history traits of insects, even at concentrations that are not immediately lethal. researchgate.net These effects can have profound implications for the population dynamics of target pests. Research has demonstrated that exposure of Musca domestica (house fly) larvae to sublethal concentrations of this compound results in delayed development, reduced fecundity, and decreased survival and longevity in the subsequent generation. nih.govnih.gov

Exposure to sublethal concentrations of this compound has been shown to significantly extend the developmental period of various insect stages. nih.gov In studies on Musca domestica, larvae exposed to increasing sublethal concentrations (LC₁₀, LC₂₅, and LC₅₀) of this compound exhibited a dose-dependent prolongation of their developmental timeline from egg to adult. nih.gov For instance, the total pre-adult duration for M. domestica was extended from 10.82 days in the control group to 17.00 days in the group exposed to the LC₅₀ concentration. nih.gov

The prolongation effect is observable across multiple developmental stages, including egg hatch time, larval duration, and pupal stages. nih.gov The mean larval duration for M. domestica increased from 5.40 days in control groups to 7.80 days when treated with an LC₅₀ concentration of this compound. nih.gov This delay is thought to be a consequence of feeding cessation, starvation stress, or an imbalance between developmental and detoxification processes following exposure to the compound. nih.gov

Table 1: Effect of Sublethal this compound Concentrations on the Developmental Duration (in Days) of Musca domestica

| Developmental Stage | Control | LC₁₀ (0.03 µg/g) | LC₂₅ (0.06 µg/g) | LC₅₀ (0.14 µg/g) |

|---|---|---|---|---|

| Egg Hatch Period | 1.12 | 1.31 | 1.48 | 1.76 |

| Larval Duration | 5.40 | 5.96 | 6.80 | 7.80 |

| Total Preadult Duration | 10.82 | 12.44 | 14.49 | 17.00 |

Data sourced from a 2023 study on the lethal and sublethal effects of this compound on Musca domestica. nih.gov

This compound significantly impairs the reproductive capabilities of insects exposed to sublethal doses. nih.govmdpi.com In Drosophila melanogaster, treatment with this compound led to a 58% decrease in the fecundity of female flies compared to the control group. mdpi.com This reduction in reproductive output is linked to a significant decrease in the number of both germline stem cells (GSCs) and cystoblasts (CBs) in the ovaries of adult females. mdpi.com

Table 2: Impact of Sublethal this compound Exposure on Fecundity

| Species | Treatment Group | Average Fecundity (Eggs Laid) | Percentage Decrease |

|---|---|---|---|

| Drosophila melanogaster | Control | 325 | - |

| This compound Treated | 136 | 58% | |

| Musca domestica | Control | 139.13 | - |

| LC₁₀ | 128.45 | 7.7% | |

| LC₂₅ | 119.50 | 14.1% | |

| LC₅₀ | 115.33 | 17.1% |

Data compiled from studies on Drosophila melanogaster mdpi.com and Musca domestica. nih.gov

The sublethal effects of this compound on development and reproduction culminate in a significant reduction of key population growth parameters. nih.govnih.gov Life table analysis, a demographic tool used to assess population dynamics, reveals that exposure to this compound negatively impacts the intrinsic rate of increase (r), the finite rate of increase (λ), and the net reproductive rate (R₀). nih.gov

The net reproductive rate (R₀), which represents the average number of female offspring produced by a female in her lifetime, was substantially reduced in M. domestica populations treated with this compound. nih.gov Similarly, the intrinsic rate of increase (r), a measure of the potential for population growth, and the finite rate of increase (λ), the per capita rate of increase per unit of time, were also significantly lower in treated groups compared to controls. nih.gov Conversely, the mean generation time (T), the average time from the birth of one generation to the next, was lengthened, reflecting the previously noted developmental delays. nih.gov These combined effects demonstrate that this compound can effectively suppress the growth potential of insect populations. nih.govnih.gov

Table 3: Effect of Sublethal this compound Concentrations on Population Parameters of Musca domestica

| Parameter | Control | LC₁₀ (0.03 µg/g) | LC₂₅ (0.06 µg/g) | LC₅₀ (0.14 µg/g) |

|---|---|---|---|---|

| Net Reproductive Rate (R₀) | 102.31 | 64.91 | 38.64 | 20.91 |

| Intrinsic Rate of Increase (r) (d⁻¹) | 0.21 | 0.17 | 0.13 | 0.09 |

| Finite Rate of Increase (λ) (d⁻¹) | 1.23 | 1.18 | 1.14 | 1.10 |

| Mean Generation Time (T) (days) | 22.33 | 24.87 | 27.24 | 32.55 |

Data sourced from a 2023 study utilizing the age-stage, two-sex life table theory. nih.gov

Comparative Efficacy Assessments with Other Insect Growth Regulators

Studies comparing the efficacy of various insect growth regulators (IGRs) have found this compound to be highly effective, particularly against house fly larvae. nih.govcabidigitallibrary.org When compared to other IGRs, this compound often demonstrates greater toxicity at lower concentrations. nih.gov For example, the LC₅₀ value of this compound against third-instar larvae of M. domestica was found to be 0.14 µg/g, which was considerably lower than that of other IGRs such as Pyriproxyfen (0.47 µg/g), Diflubenzuron (0.68 µg/g), and Methoxyfenozide (0.51 µg/g). nih.gov

In another comparative study against two strains of house fly larvae, this compound was found to be significantly more toxic than Triflumuron. cabidigitallibrary.org At the LC₅₀ level, this compound was 2.57 to 2.75 times more effective than Triflumuron. This superior efficacy was even more pronounced at the LC₉₀ level, where this compound was 6.10 to 6.90 times more effective. cabidigitallibrary.org These assessments highlight this compound's potency as a larvicide relative to other compounds within the IGR class that operate through different modes of action, such as chitin (B13524) synthesis inhibition (Diflubenzuron, Triflumuron) or juvenile hormone mimicry (Pyriproxyfen). nih.gov

Table 4: Comparative Toxicity (LC₅₀) of this compound and Other IGRs against Musca domestica Larvae

| Insect Growth Regulator | Mode of Action | LC₅₀ (µg/g) |

|---|---|---|

| This compound | Molting Disrupter | 0.14 |

| Pyriproxyfen | Juvenile Hormone Mimic | 0.47 |

| Methoxyfenozide | Ecdysone (B1671078) Agonist | 0.51 |

| Diflubenzuron | Chitin Synthesis Inhibitor | 0.68 |

Data sourced from a 2023 study on Musca domestica. nih.gov

Insecticide Resistance and Resistance Management

Documented Cases of Resistance Development

Resistance to cyromazine has been documented in several key pest species across different geographical regions. The house fly, Musca domestica, is a primary example, with numerous reports of resistance emerging in populations associated with intensive livestock production, particularly in poultry farms where this compound has been used extensively as a feed-through larvicide. nih.govpesticideresistance.org Cases have been reported in the United States, Brazil, and the United Kingdom. nih.govpesticideresistance.orgnih.gov For instance, the first report of this compound resistance in the UK came from a field strain collected at an intensive pig unit. nih.gov

Other dipteran pests have also developed resistance. The Australian sheep blowfly, Lucilia cuprina, a major pest in the sheep industry, has shown resistance to this compound. nih.gov Resistance has also been noted in leafminer species, such as Liriomyza trifolii, and certain populations of Drosophila melanogaster.

Resistance ratios (RR), which quantify the level of resistance in a pest population compared to a susceptible strain, have been observed to increase significantly under continuous selection pressure. In one laboratory study, a field strain of house flies with an initial RR of 8.78-fold for this compound saw this ratio escalate to 211-fold after seven generations of selection. nih.gov

However, research suggests that this compound resistance can be unstable. In the same study, when the selected house fly strain was reared without exposure to this compound, the resistance ratio declined to 81-fold, indicating a fitness cost associated with the resistance mechanism. nih.govmdpi.com This instability suggests that in the absence of selection pressure, the frequency of resistant individuals in a population may decrease over time. nih.gov

Table 1: Development and Stability of this compound Resistance in Musca domestica

| Strain/Condition | Generation | Resistance Ratio (RR) |

|---|---|---|

| Field Strain | G0 | 8.78 |

| Lab-Selected | G1 | 8.8 |

| Lab-Selected | G7 | 211 |

Factors Influencing Resistance Evolution

The evolution of this compound resistance is influenced by several factors, primarily the intensity and frequency of its application. Continuous and widespread use, especially as a sole method of control, creates strong selection pressure that favors the survival and reproduction of resistant individuals. nih.gov The operational aspects of its application also play a crucial role. For example, the use of this compound as a feed-through treatment in poultry farms in the USA and Brazil has been linked to the development of resistant house fly populations. nih.gov In contrast, in Denmark, where its use was restricted to topical manure spray, resistance was not detected for a considerable time. nih.gov This suggests that the method of application can significantly influence the evolution of resistance.

Cross-Resistance Patterns with Other Insecticides

Cross-resistance, where resistance to one insecticide confers resistance to another, often with a similar mode of action, is a critical consideration in resistance management. Studies on this compound have revealed varied cross-resistance patterns.

A notable instance of cross-resistance is with dicyclanil (B1670485), another insect growth regulator. In Australian sheep blowfly (Lucilia cuprina) populations, resistance to this compound was found to be linked with a low-level cross-resistance to dicyclanil. nih.gov

Conversely, a lack of cross-resistance between this compound and several other classes of insecticides has been observed in house flies. A this compound-resistant strain of Musca domestica did not show cross-resistance to the insect growth regulators diflubenzuron (B1670561), pyriproxyfen, and methoxyfenozide (B170004). nih.gov Similarly, a Texas strain of house fly resistant to this compound and showing cross-resistance to diflubenzuron did not exhibit resistance to other insecticide groups like carbamates, organophosphates, and pyrethroids. nih.gov This lack of cross-resistance with insecticides having different modes of action is advantageous for developing resistance management strategies based on insecticide rotation. nih.gov

Table 2: Cross-Resistance Profile of a this compound-Selected Musca domestica Strain

| Insecticide | Class | Cross-Resistance Observed |

|---|---|---|

| Dicyclanil | Insect Growth Regulator | Yes (in L. cuprina) |

| Diflubenzuron | Insect Growth Regulator | No (in M. domestica) |

| Pyriproxyfen | Insect Growth Regulator | No (in M. domestica) |

Biochemical Mechanisms of Resistance

The primary mechanism of resistance to this compound in insects appears to be enhanced metabolic detoxification, where the insecticide is broken down into non-toxic substances by enzymes before it can reach its target site.

Research into the biochemical underpinnings of this compound resistance in house flies has pointed to the involvement of specific detoxifying enzymes. Synergism bioassays using enzyme inhibitors have provided evidence for the roles of carboxylesterases (CarE) and mixed-function oxidases (MFOs), part of the cytochrome P450 monooxygenase system. nih.gov In a this compound-resistant strain of Musca domestica, increased activity of both CarE and MFOs was detected compared to a susceptible strain. nih.gov The use of synergists like piperonyl butoxide (PBO), an inhibitor of MFOs, and S,S,S-tributylphosphorotrithioate (DEF), an inhibitor of esterases, helped to confirm the involvement of these enzyme families in the metabolic resistance to this compound. researchgate.net

Interestingly, while Glutathione S-transferases (GSTs) are a major family of detoxifying enzymes involved in resistance to many other insecticides, studies on this compound-resistant house flies have not identified a significant role for GSTs in the detoxification process. nih.govresearchgate.net The primary metabolic pathways responsible for this compound resistance in this species appear to be oxidation and hydrolysis mediated by MFOs and CarE, respectively. nih.gov

Strategies for Resistance Management in Pest Populations

Effective management of this compound resistance is crucial to prolonging its efficacy as a pest control tool. A multi-faceted approach, often referred to as Integrated Pest Management (IPM), is recommended.

A key strategy is the rotation of insecticides with different modes of action. nih.gov The lack of cross-resistance between this compound and insecticides like pyriproxyfen, diflubenzuron, and methoxyfenozide makes them suitable candidates for rotation programs. nih.gov By alternating between different chemical classes, the selection pressure for resistance to any single compound is reduced.

The instability of this compound resistance also presents a management opportunity. nih.gov Temporarily withdrawing this compound from use can allow the proportion of susceptible individuals in the population to increase, potentially restoring its effectiveness. nih.gov

Furthermore, integrating non-chemical control methods can reduce the reliance on insecticides and thereby slow the development of resistance. Cultural controls, such as proper manure management in livestock facilities, can reduce fly breeding sites. unl.edu Biological control, using natural enemies like parasitic wasps, can also be a valuable component of an IPM program for managing this compound-resistant house fly populations. unl.edu From a biological and economic standpoint, a combination of biological, cultural, and localized chemical applications has been shown to be an effective strategy for controlling house flies resistant to this compound in poultry production systems. unl.edu

Integrated Pest Management Approaches

Integrated Pest Management (IPM) is a crucial strategy for managing this compound resistance. pomais.com IPM programs incorporate multiple control tactics, including cultural, biological, and chemical methods, to reduce reliance on any single insecticide. unl.educroplife.org.au

A key component of IPM is sanitation and cultural control. For instance, in poultry and livestock facilities, managing manure and organic waste where flies breed is a primary step. pomais.com The use of desiccants like lime on manure can supplement chemical control and help reduce fly populations more rapidly than chemical treatments alone. unl.eduresearchgate.net In sheep farming, strategies to reduce susceptibility to flystrike, such as breeding for more resistant sheep, timely shearing or crutching, correct tail docking, and managing scouring, are effective non-chemical approaches that lessen the need for insecticides. avenge.com.auwool.com

Biological control is another pillar of IPM. The use of natural enemies, such as the parasitic wasps Spalangia endius and Muscidifurax raptor, can effectively suppress housefly populations in livestock settings. unl.edu Research has shown that combining biological and cultural controls with localized chemical applications is the most effective strategy for managing this compound-resistant houseflies. unl.edu This integrated approach leads to a faster reduction in pest populations and achieves high levels of parasitism, bringing fly numbers down to tolerable levels more quickly than chemical methods alone. unl.eduresearchgate.net

The following table summarizes a study on the effectiveness of different control strategies for this compound-resistant housefly populations, highlighting the superior performance of an integrated approach.

| Control Strategy | Components | Observed Outcome on Housefly Population | Reference |

|---|---|---|---|

| Chemical Only | - this compound (1% feed-through)

| Population reduced to ~40 flies per grid; average parasitism rate of 2%. | unl.edu |

| Chemical + Cultural | - Topical this compound (50%)

| Fly populations were reduced more rapidly than with feed-through this compound alone. | unl.edu |

| Chemical + Cultural + Biological (IPM) | - Topical this compound (50%)

| Considered the best treatment from an economic and biological viewpoint; flies were reduced to tolerance levels in the shortest time with high parasitism levels observed. | unl.edu |

Rotational Use and Application Methodologies

Rotating insecticides with different modes of action (MoA) is a cornerstone of resistance management. croplife.org.aunih.gov this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 17 insecticide. pomais.com Its unique mode of action, which interferes with molting, means it does not share cross-resistance with insecticides from other common chemical classes like pyrethroids or organophosphates. pomais.com This makes it a valuable tool for rotation programs. pomais.com

Research has demonstrated a lack of cross-resistance between this compound and other insect growth regulators (IGRs) such as diflubenzuron, pyriproxyfen, and methoxyfenozide in houseflies. researchgate.netnih.gov This suggests that these compounds can be effectively rotated with this compound when resistance becomes a concern. researchgate.netnih.gov Resistance management guidelines advocate for using a specific MoA within a defined "window" of time, which should not exceed 50% of the crop cycle or pest season, before rotating to a product with a different MoA. croplife.org.au This approach prevents consecutive generations of a pest from being exposed to the same selection pressure. croplife.org.au

However, the development of resistance to one IGR can sometimes confer cross-resistance to another within the same general class. For example, resistance to this compound and cross-resistance to dicyclanil have been reported in the Australian sheep blowfly, Lucilia cuprina. avenge.com.au This highlights the importance of rotating between different IRAC MoA groups, not just between different active ingredients. wool.com

Proper application methodology is also critical. The continuous use of this compound, such as in feed-through products for livestock, has been shown to select for resistance more rapidly than discontinuous or targeted applications. capes.gov.br Furthermore, improper application, such as underdosing, can accelerate resistance development. avenge.com.au Therefore, adhering to registered application rates and methods is essential for slowing the evolution of resistance. croplife.org.au

The following table provides an example of a rotational strategy for managing resistance to this compound.

| Application Window | Recommended Insecticide Class (IRAC Group) | Example Active Ingredient | Rationale for Rotation |

|---|---|---|---|

| Window 1 | Insect Growth Regulator (Group 17) | This compound | Targets larval molting and pupation. |

| Window 2 | Chitin (B13524) Biosynthesis Inhibitor (Group 15) | Diflubenzuron | Different IGR mode of action; lack of cross-resistance observed in houseflies. researchgate.netnih.gov |

| Window 3 | Juvenile Hormone Mimic (Group 7) | Pyriproxyfen | Different IGR mode of action; lack of cross-resistance observed in houseflies. researchgate.netnih.gov |

| Window 4 | Organophosphate (Group 1B) | Azamethiphos | Different primary target site (nervous system); no cross-resistance with this compound. pomais.com |

Environmental Fate and Ecotoxicological Research of Cyromazine

Environmental Degradation Pathways and Stability

The environmental persistence and degradation of cyromazine are influenced by a combination of chemical and biological processes. Its stability against hydrolysis and photolysis contrasts with its susceptibility to microbial degradation, which is a primary pathway for its breakdown in soil environments.

This compound demonstrates significant stability against abiotic degradation processes in aqueous environments. It is not susceptible to hydrolysis in buffered solutions within a pH range of 4 to 9. fao.org Studies have confirmed its stability at pH levels of 5, 7, and 9 when maintained at temperatures between 30-70°C for 28 days. epa.gov Similarly, the compound is stable against aqueous photolysis, showing resistance to breakdown when exposed to light in water. fao.orgherts.ac.uk However, photolysis can occur on soil surfaces. The degradation of this compound on irradiated moist soil followed first-order kinetics with a half-life (DT50) of 3.5 days. fao.org In contrast, degradation on dry irradiated soil was significantly slower, with more than 62% of the parent compound remaining after 240 hours of irradiation, indicating a half-life greater than one year. fao.org In these photolytic processes, melamine (B1676169) is the major degradation product identified. fao.org

Under aerobic conditions, this compound's degradation in soil is primarily a biological process, and its persistence can be highly variable. In a laboratory study using a 1:1 mixture of loam soil and chicken manure, this compound was very persistent, exhibiting a half-life of 493 days (approximately 16 months). epa.govepa.gov The primary and only significant degradation product identified in these studies was melamine, which showed no further degradation. epa.govepa.gov Field studies have shown different degradation rates depending on the location and conditions. For instance, research conducted in three different locations in China (Beijing, Anhui, and Hainan) reported average half-lives in soil ranging from 10.1 to 15.3 days. asianpubs.org This variability highlights the influence of local environmental factors on the persistence of this compound in soil.

| Condition | Matrix | Half-Life (DT₅₀) | Degradation Product |

| Aerobic Laboratory | Loam Soil / Chicken Manure (1:1) | 493 days epa.gov | Melamine epa.gov |

| Field Study (China) | Soil | 10.1 - 15.3 days asianpubs.org | Not Specified |

| Photolysis (Lab) | Moist Soil | 3.5 days fao.org | Melamine fao.org |

| Photolysis (Lab) | Dry Soil | > 1 year fao.org | Melamine fao.org |

Microbial action is a critical pathway for this compound degradation. Specific bacterial strains have been identified that can utilize this compound as a source of nitrogen or carbon, leading to its breakdown. Studies have investigated melamine-degrading bacteria, such as Arthrobacter sp. and Nocardioides sp., for their ability to degrade this compound. nih.govnih.gov In liquid cultures where this compound was the sole nitrogen source, these strains effectively degraded the compound. nih.govnih.gov

One strain, Arthrobacter sp. MCO, was particularly efficient, completely degrading an initial concentration of 23 mg/L of this compound within 7 days. nih.gov The primary metabolite identified from the action of these bacteria was N-cyclopropylammeline. nih.govnih.gov This finding is significant as it represents a different degradation pathway from the one that forms melamine. nih.gov

More recently, a highly efficient this compound-degrading bacterium, Mycobacterium sp. M15, was isolated from a cowpea field. nih.govacs.org This strain utilized this compound as its sole carbon source and completely degraded 0.5 mM of the compound within 24 hours. nih.govacs.org The degradation pathway involved the sequential hydrolysis of this compound to N-cyclopropylammeline, then to N-cyclopropylammelide, and finally to cyanuric acid. nih.govacs.org An aminohydrolase enzyme, named CriA, was identified in M15 as being responsible for the initial conversion of this compound to N-cyclopropylammeline. nih.govacs.org

| Bacterial Strain | Condition | Degradation Rate | Metabolites Identified |

| Arthrobacter sp. MCO | Liquid Culture | 23 mg/L in 7 days nih.gov | N-cyclopropylammeline nih.gov |

| Arthrobacter sp. CSP | Liquid Culture | ~18 mg/L in 7 days nih.gov | N-cyclopropylammeline nih.gov |

| Nocardioides sp. ATD6 | Liquid Culture | ~18 mg/L in 7 days nih.gov | N-cyclopropylammeline nih.gov |

| Mycobacterium sp. M15 | Liquid Culture | 0.5 mM in 24 hours nih.govacs.org | N-cyclopropylammeline, N-cyclopropylammelide, Cyanuric Acid nih.govacs.org |

Environmental Transport and Persistence

The movement and persistence of this compound in the environment are largely dictated by its interaction with soil particles and its degradation rate under field conditions.

This compound is considered to be moderately to highly mobile in soil, particularly in soils with low organic matter content. epa.govepa.gov Environmental fate data indicate that under certain conditions, such as in sandy soils, this compound can be both mobile and persistent, creating a potential for it to leach into groundwater. epa.govepa.gov Its primary degradate, melamine, is also mobile and persistent and can leach through the soil. epa.govepa.gov

The mobility of this compound is often quantified using the Freundlich adsorption coefficient (Kƒ). Lower Kƒ values indicate weaker adsorption to soil particles and therefore higher mobility. Studies have reported Kƒ values ranging from 0.52 in a sand soil with 2.2% organic matter to 17 in an organic soil with 22.9% organic matter, showing that mobility decreases as soil organic matter increases. epa.gov The potential for leaching appears to be correlated more with soil pH than with organic matter content. epa.gov Research on five typical agricultural soils in China found that the sorption of this compound was positively correlated with soil organic matter and negatively correlated with pH. nih.gov

| Soil Type | Organic Matter (%) | Freundlich Adsorption Coefficient (Kƒ) |

| Sand | 2.2 | 0.52 epa.gov |

| Organic Soil | 22.9 | 17 epa.gov |

| Silt Loam | Not Specified | < 5 epa.gov |

| Silty Clay Loam | Not Specified | < 5 epa.gov |

The rate at which this compound dissipates in the field is influenced by a variety of factors including climate, soil type, and the specific crop. In field conditions, the dissipation of this compound in cowpea was found to follow first-order kinetics, with a half-life of 7.76 days. researchgate.net Other studies have reported varying half-lives depending on the agricultural setting, such as 7 days in vegetables, 17 days in grassland, and between 38.5 and 53.3 days in the mushroom Agaricus bisporus. researchgate.net As mentioned previously, field studies in China determined soil dissipation half-lives to be between 10.1 and 15.3 days. asianpubs.org This data indicates that while this compound can be persistent in controlled laboratory settings, its dissipation in real-world agricultural environments can be considerably faster.

Presence in Surface Water and Groundwater Systems

This compound's chemical properties, specifically its high water solubility and low soil adsorption coefficients, indicate a potential for movement within the environment. regulations.govresearchgate.net Due to these characteristics, this compound has the potential to leach through soils, particularly sandy and loamy sand types, or be carried in runoff into surface water bodies. regulations.gov Its primary degradate, melamine, is considered more persistent and mobile than the parent compound and may accumulate in soil with repeated applications. regulations.govepa.gov

Environmental monitoring has investigated the presence of these compounds in water systems. A small-scale prospective groundwater monitoring study conducted in Florida in a "worst-case" environment with sandy soil and a shallow water table did not detect this compound residues in the groundwater. regulations.govepa.govepa.gov However, low levels of its degradate, melamine, were detected in shallow groundwater at the study site, with concentrations ranging from 0.10 to 0.21 µg/L. epa.gov There have been no reported detections of this compound in the Pesticides in Ground Water Data Base, which may be attributable to limited analysis for this specific compound in the United States. epa.gov

Regulatory agencies have acknowledged the potential for water contamination. Label advisories have been recommended, stating that residues of this compound have been found in groundwater and that use in areas with permeable soils and shallow water tables could result in contamination. epa.govepa.gov

Ecotoxicity to Non-Target Organisms and Ecological Risk Assessment

This compound is an insect growth regulator that functions by interfering with the molting and pupation processes in insects. epa.gov While targeted at specific pests, its environmental presence raises concerns about its effects on organisms not intended to be harmed. Ecotoxicological assessments have found that this compound is moderately toxic to several non-target organisms, including birds, fish, and aquatic invertebrates. herts.ac.uk

Ecological risk assessments consider both the toxicity of the compound and the potential for exposure. For this compound, there is a recognized potential for chronic risk to birds, even at relatively low application rates, due to the compound's persistence and the possibility of repeated applications leading to environmental accumulation. epa.gov The risk to aquatic ecosystems is primarily associated with runoff from treated fields. regulations.gov

Avian Species Ecotoxicology

While acute toxicity studies suggest that this compound is slightly to practically non-toxic to birds, chronic exposure presents a greater concern. regulations.govepa.gov

Research has demonstrated that long-term exposure to this compound can have significant adverse effects on the reproductive and developmental success of avian species. regulations.gov Key studies submitted for regulatory review have identified specific impacts on mallard ducks (Anas platyrhynchos) and bobwhite quails (Colinus virginianus). regulations.gov

In a study on mallard ducks, this compound was found to significantly reduce the number of normal hatchlings at a dietary concentration of 300 parts per million (ppm). regulations.gov Another study on bobwhite quails suggested a possible treatment-related increase in the incidence of regressing testes in males at the 300 ppm dietary level. regulations.gov For both of these chronic effects, the No-Observed-Adverse-Effect Concentration (NOAEC) was determined to be 75 ppm in the diet. regulations.gov These findings indicate a potential for chronic risk to birds that might be exposed to this compound residues through their food sources. epa.gov

Chronic Reproductive and Developmental Toxicity of this compound in Avian Species

| Species | Endpoint | Effect Level | NOAEC (ppm) | Source |

|---|---|---|---|---|

| Mallard Duck (Anas platyrhynchos) | Reduced number of normal hatchlings | 300 ppm | 75 ppm | regulations.gov |

| Bobwhite Quail (Colinus virginianus) | Increased incidence of regressing testes in males | 300 ppm | 75 ppm | regulations.gov |

Aquatic Organism Ecotoxicology

The potential for this compound to enter aquatic systems via runoff necessitates an understanding of its toxicity to aquatic life.

On an acute basis, this compound is considered to be practically non-toxic to freshwater fish and invertebrates. regulations.gov Studies on species such as rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and the water flea (Daphnia magna) show high 96-hour and 48-hour LC50 values, respectively, indicating low short-term toxicity. regulations.govepa.gov

However, chronic toxicity studies reveal that long-term exposure to lower concentrations can have significant sublethal effects. regulations.gov An early life stage toxicity test with fathead minnows (Pimephales promelas) found that this compound significantly reduced fish length and weight at a concentration of 36 mg/L, with a NOAEC of 14 mg/L. regulations.gov Freshwater invertebrates have shown higher sensitivity. A lifecycle test on Daphnia magna concluded that this compound significantly impacted growth and reproduction at 0.64 mg/L, with the NOAEC established at 0.31 mg/L. regulations.gov

Ecotoxicity of this compound to Aquatic Organisms

| Species | Test Type | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Acute (96-hr) | LC50 | >87.9 | epa.gov |

| Bluegill Sunfish (Lepomis macrochirus) | Acute (96-hr) | LC50 | >89.7 | epa.gov |

| Fathead Minnow (Pimephales promelas) | Chronic (Early Life Stage) | NOAEC (length/weight reduction) | 14 | regulations.gov |

| Daphnia magna (Water Flea) | Acute (48-hr) | LC50 | >97.8 | epa.gov |

| Daphnia magna (Water Flea) | Chronic (Lifecycle) | NOAEC (growth/reproduction) | 0.31 | regulations.gov |

Environmental Quality Standards (EQS) are concentration thresholds for substances in water, sediment, or biota, established to protect ecosystems from harm. europa.eueuropa.eu For pesticides, these standards are derived from ecotoxicological data and are used to assess the health of water bodies. nih.gov

The U.S. Environmental Protection Agency (EPA) develops Aquatic Life Benchmarks, which are estimates of the concentrations below which pesticides are not expected to harm aquatic life. epa.gov These benchmarks are used by state, tribal, and local governments to interpret water monitoring data and prioritize sites that may require further investigation. epa.govbioagworlddigest.com The benchmarks are derived from toxicity values used in EPA's ecological risk assessments. epa.govaapco.org For this compound, the EPA has established chronic Aquatic Life Benchmarks for different taxa.

U.S. EPA Aquatic Life Benchmarks for this compound (2015)

| Taxon | Benchmark Type | Value (µg/L) | Source |

|---|---|---|---|

| Freshwater Invertebrates | Chronic | 310 | regulations.govepa.gov |

| Non-Vascular Plants | Chronic | 100 | epa.gov |

Note: The benchmark for freshwater invertebrates is based on the chronic NOAEC for Daphnia magna (0.31 mg/L or 310 µg/L).

These standards serve as crucial reference points for water quality management and regulatory decisions to ensure the protection of aquatic ecosystems from the potential adverse effects of this compound.

Terrestrial Invertebrate Ecotoxicity (e.g., Earthworms, Hymenoptera)

This compound's impact on non-target terrestrial invertebrates varies, with research indicating differing levels of toxicity depending on the species.

Earthworms: Studies on the oligochaete Eisenia foetida, a standard model organism for soil toxicity, have classified this compound as having low toxicity. The acute 14-day median lethal concentration (LC50) for Eisenia foetida has been determined to be greater than 1000 mg of active ingredient per kg of soil rayfull.com. Other assessments have described this compound as being moderately toxic to earthworms herts.ac.uk.

Hymenoptera: Research concerning Hymenoptera, particularly the Western honeybee (Apis mellifera), indicates that this compound is practically non-toxic to these crucial pollinators. An acute contact toxicity study established the median lethal dose (LD50) to be greater than 25 micrograms per bee epa.gov. Further studies corroborate this, classifying its toxicity to honeybees as low rayfull.com. One investigation observed that this compound caused low mortality rates among adult Apis mellifera under laboratory conditions researchgate.net.

Ecotoxicity of this compound on Terrestrial Invertebrates

| Organism | Species | Endpoint | Value | Toxicity Classification | Reference |

|---|---|---|---|---|---|

| Earthworm | Eisenia foetida | 14-day LC50 | >1000 mg/kg | Low Toxicity | rayfull.com |

| Honeybee | Apis mellifera | Acute Contact LD50 | >25 µg/bee | Practically Non-toxic | epa.gov |

Phytotoxicity and Metabolism in Non-Target Plant Species

The interaction of this compound with non-target plants involves its potential for phytotoxicity and the metabolic pathways plants use to degrade the compound.

While extensive data on the phytotoxicity of this compound across a wide range of non-target plant species is limited, some studies suggest a degree of safety under certain conditions. For instance, a hydroponic study on beans indicated that this compound application at doses up to 20 mg per plant did not appear to cause phytotoxic effects researchgate.net.

In terms of metabolism, plants are known to process this compound through dealkylation reactions, which result in the formation of melamine nih.gov. A detailed study on cowpea (Vigna unguiculata L.) identified a multiplicity of metabolic reactions, including not only dealkylation but also hydroxylation and methylation researchgate.net. It is noteworthy that metabolic pathways can differ in other organisms; certain bacteria, for example, degrade this compound to N-cyclopropylammeline without producing melamine nih.gov.

Research into the behavior of this compound within plant tissues reveals specific patterns of absorption, movement, and cellular accumulation. A study conducted under hydroponic conditions using cowpea (Vigna unguiculata L.) provides key insights into these processes researchgate.net.

Uptake and Translocation: The transport of this compound within the plant is a passive process. Upon absorption, it exhibits upward (acropetal) translocation. The distribution trend shows the highest concentration in the leaves, followed by the stems, and the lowest concentration in the roots (leaves > stems > roots) researchgate.net.

Subcellular Distribution: Within the plant cells, this compound is not evenly distributed. The highest proportion is found in the cell soluble fraction, followed by the cell wall, with the lowest amount located in the cell organelles (cell soluble fraction > cell wall > cell organelle) researchgate.net.

Distribution of this compound in Cowpea (Vigna unguiculata L.)

| Location Type | Location | Relative Concentration | Reference |

|---|---|---|---|

| Plant Tissue | Leaves | High | researchgate.net |

| Stems | Medium | ||

| Roots | Low | ||

| Subcellular | Cell Soluble Fraction | High | researchgate.net |

| Cell Wall | Medium | ||

| Cell Organelle | Low |

Recent metabolomic and transcriptomic investigations have demonstrated that this compound can disrupt the primary and secondary metabolic pathways in non-target plants, even without causing visible signs of phytotoxicity like stunted growth nih.gov.

A study on cowpea (Vigna unguiculata L.) revealed that exposure to this compound significantly altered the plant's metabolic profile nih.gov:

Primary Metabolism:

Amino Acids: The metabolism of amino acids was affected, with observed reductions in the levels of alanine, glutamic acid, isoleucine, and phenylalanine nih.gov.

Sugars: this compound exposure impacted sugar metabolism, leading to a reduction in saccharide levels nih.gov.

Secondary Metabolism:

Flavonoids: The flavonoid synthesis pathway was notably affected. The total flavonoid content in the plant was decreased. Specifically, this compound exposure led to a decrease in the content of naringenin (B18129) chalcone (B49325) and quercetin, while concurrently causing an increase in the content of anthocyanins nih.gov.

These findings indicate that this compound can induce significant biochemical changes within non-target plants, affecting their nutritional composition and stress-response pathways nih.gov.

Metabolic Pathways and Biotransformation of Cyromazine

Major Metabolic Pathways in Biological Systems